An In-depth Technical Guide to 2-Bromo-1-chloropropane (CAS Number: 3017-95-6)
An In-depth Technical Guide to 2-Bromo-1-chloropropane (CAS Number: 3017-95-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-chloropropane (CAS No. 3017-95-6), a halogenated aliphatic compound with significant utility in organic synthesis. The document details its physicochemical properties, outlines key synthetic methodologies and characteristic reactions, and discusses its applications, particularly as an intermediate in the preparation of more complex molecules relevant to the pharmaceutical industry. Detailed experimental protocols, safety and handling information, and spectroscopic data are presented to support laboratory and research applications.
Chemical and Physical Properties
2-Bromo-1-chloropropane is a colorless to pale yellow liquid with a characteristic odor.[1] It is a chiral molecule, existing as a racemic mixture.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆BrCl | [1] |
| Molecular Weight | 157.44 g/mol | [3] |
| CAS Number | 3017-95-6 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Characteristic | [1] |
| Density | 1.537 g/mL at 25 °C | [3] |
| Boiling Point | 116-117 °C | [3] |
| Refractive Index (n20/D) | 1.4783 | [4] |
| Solubility | Moderately soluble in water, more soluble in organic solvents | [1] |
| Vapor Pressure | 11.3 mmHg | [5] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [4] |
Synthesis of 2-Bromo-1-chloropropane
The primary synthetic routes to 2-bromo-1-chloropropane involve the addition of hydrogen bromide to allyl chloride or the electrophilic chlorination of 2-bromopropane (B125204).
Regioselective Hydrobromination of Allyl Chloride
The addition of hydrogen bromide (HBr) to allyl chloride is a key method for synthesizing 2-bromo-1-chloropropane. The regioselectivity of this reaction is crucial and depends on the reaction mechanism.[6]
-
Markovnikov Addition: In the absence of free-radical initiators, the reaction proceeds via an electrophilic addition mechanism (Markovnikov's rule), where the proton adds to the carbon with more hydrogen atoms, and the bromide ion adds to the more substituted carbon, yielding 2-bromo-1-chloropropane.
-
Anti-Markovnikov Addition: In the presence of peroxides or UV light, a free-radical addition occurs (anti-Markovnikov's rule), leading to the formation of the isomeric product, 1-bromo-3-chloropropane (B140262).
Caption: Synthesis of 2-Bromo-1-chloropropane via Markovnikov addition of HBr to Allyl Chloride.
-
Materials: Allyl chloride, hydrogen bromide (gas or solution in acetic acid), anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
In a reaction vessel protected from light and moisture, dissolve allyl chloride in the anhydrous solvent and cool the mixture in an ice bath.
-
Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring.
-
Monitor the reaction progress using gas chromatography (GC).
-
Upon completion, wash the reaction mixture with a dilute solution of sodium bicarbonate to neutralize excess acid, followed by washing with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 2-bromo-1-chloropropane.[7]
-
Electrophilic Chlorination of 2-Bromopropane
This method involves the substitution of a hydrogen atom on the propane (B168953) backbone with a chlorine atom. A Lewis acid catalyst is typically used to polarize the chlorine molecule, generating a potent electrophilic chlorine species (Cl⁺) that is attacked by the C-H bond of 2-bromopropane.[6]
Caption: Synthesis of 2-Bromo-1-chloropropane via Electrophilic Chlorination of 2-Bromopropane.
-
Materials: 2-Bromopropane, chlorine gas (Cl₂), a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), an inert solvent.
-
Procedure:
-
Charge a reaction vessel with 2-bromopropane and the Lewis acid catalyst in an inert solvent.
-
Cool the mixture and slowly introduce chlorine gas while monitoring the reaction temperature.
-
Continue the reaction until the desired conversion is achieved, as monitored by GC.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash it with a dilute base solution and then with water.
-
Dry the organic layer and remove the solvent.
-
Purify the product by distillation.
-
Chemical Reactivity and Experimental Protocols
The reactivity of 2-bromo-1-chloropropane is dominated by the presence of two halogen atoms, which are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.[6]
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, a nucleophile replaces one of the halogen atoms. The choice of nucleophile and reaction conditions can often control which halogen is replaced. Bromine is generally a better leaving group than chlorine.
Caption: General schematic for Nucleophilic Substitution on 2-Bromo-1-chloropropane.
This protocol describes the synthesis of 1-chloro-2-azidopropane, a useful intermediate for introducing a nitrogen-containing functional group.
-
Materials: 2-Bromo-1-chloropropane, sodium azide (B81097) (NaN₃), dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-chloropropane in DMF.
-
Add sodium azide to the solution and heat the mixture with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation if necessary.
-
This reaction introduces a nitrile group, which is a versatile functional group in organic synthesis.
-
Materials: 2-Bromo-1-chloropropane, sodium cyanide (NaCN), ethanol (B145695).
-
Procedure:
-
Prepare a solution of sodium cyanide in ethanol.
-
Add 2-bromo-1-chloropropane to the solution and heat the mixture under reflux.
-
Monitor the reaction for the formation of the product, 3-chloro-2-cyanopropane.
-
Upon completion, cool the mixture and filter to remove any inorganic salts.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water.
-
Dry the organic layer and concentrate to yield the crude nitrile.
-
Purify as required.
-
Applications in Research and Drug Development
Halogenated alkanes like 2-bromo-1-chloropropane are valuable building blocks in organic synthesis.[8] Their ability to undergo nucleophilic substitution allows for the introduction of various functional groups, making them key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
While direct use of 2-bromo-1-chloropropane in the synthesis of major drugs is not widely documented, its structural motif and reactivity are analogous to intermediates used in important pharmaceutical syntheses. For example, the synthesis of the antidepressant bupropion (B1668061) involves the α-bromination of a propiophenone (B1677668) derivative, creating a similar reactive center that undergoes nucleophilic substitution with an amine.[6]
Analytical Methods
The purity and identity of 2-bromo-1-chloropropane are typically assessed using chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like 2-bromo-1-chloropropane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., Rtx-624) is suitable for separating halogenated compounds.[6]
-
Oven Program: A temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 200 °C) allows for the separation of components with different boiling points.[6]
-
Injection: A small volume of a dilute solution of the sample in a volatile solvent is injected into the GC.
-
Detection: The mass spectrometer detects the fragments of the ionized compound, providing a unique mass spectrum for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of 2-bromo-1-chloropropane. The spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Safety and Handling
2-Bromo-1-chloropropane is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves (butyl rubber is recommended), protective clothing, and eye/face protection.[9][10] A NIOSH-approved respirator with an organic vapor cartridge should be used when handling the neat chemical.[10]
-
Storage: Store in a refrigerator in a tightly sealed container.[10][11]
-
Spills: In case of a small spill, use absorbent paper to pick up the liquid. Seal the contaminated materials in a vapor-tight plastic bag for disposal.[10] The area should be cleaned with alcohol followed by soap and water.[10]
-
Fire: Use a dry chemical, carbon dioxide, or halon extinguisher for fires involving this chemical.[10]
Conclusion
2-Bromo-1-chloropropane is a versatile synthetic intermediate with well-defined physical and chemical properties. Its reactivity, primarily centered around nucleophilic substitution, allows for the introduction of diverse functionalities, making it a valuable tool for organic chemists in both academic and industrial settings, including those in drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding and practical methodologies for the synthesis, reaction, and analysis of 2-bromo-1-chloropropane.
References
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- 7. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]
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